molecular formula C11H8BrNO4S2 B2701850 3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 959352-55-7

3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No. B2701850
M. Wt: 362.21
InChI Key: WTKNIIJLHKRYGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound also features a 4-bromophenyl group, a sulfonyl group, and an amino group .


Synthesis Analysis

The synthesis of such compounds often involves condensation reactions . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The thiophene ring, the 4-bromophenyl group, the sulfonyl group, and the amino group all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, it might undergo electrophilic aromatic substitution, a common reaction for aromatic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight .

Scientific Research Applications

Palladium-Catalyzed Arylation of Thiophenes

The study by Bheeter et al. (2013) discusses the palladium-catalyzed direct regiospecific arylation at C5 of thiophenes bearing SO2R substituents at C3. This method facilitates the coupling of thiophene-2-carboxylates with aryl/heteroaryl bromides under decarboxylation conditions to yield 5-arylated thiophene-3-sulfonic amides or esters. This approach highlights a valuable synthetic pathway for diversifying the structural motifs of thiophene derivatives, which could be useful for developing novel materials or pharmaceuticals (Bheeter, J. K. Bera, & H. Doucet, 2013).

Reactions with Chlorosulfonic Acid

El-Sayed's research (1998) on thiophene-2-carboxanilide derivatives explores their reaction with chlorosulfonic acid, leading to sulfonyl chlorides. These intermediates further react with amino acids to produce various derivatives, showcasing the versatility of thiophene compounds in synthesizing a wide range of chemical entities with potential biological activities. This work underpins the importance of thiophene derivatives in medicinal chemistry, especially in the design of drug molecules (R. El-Sayed, 1998).

A study by Soley and Taylor (2019) outlines a mild and rapid procedure for introducing the 9-phenyl-9-fluorenyl protecting group into amines, acids, alcohols, sulfonamides, amides, and thiols. This method significantly improves the efficiency of protecting functional groups in complex organic molecules, which is a crucial step in synthetic organic chemistry and drug development. The application of this technique to thiophene-containing compounds could enhance their stability and reactivity, facilitating their use in various chemical syntheses (J. Soley & Scott D. Taylor, 2019).

Antimicrobial Activity of Thiophene Derivatives

The antimicrobial activity of thiophene derivatives, as investigated by El-Gaby et al. (2002), is another significant area of research. This study synthesizes various thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties, demonstrating their potential as antimicrobial agents. Such findings suggest the relevance of thiophene derivatives in developing new antimicrobial drugs, highlighting their broad applicability in pharmaceutical research (M. El-Gaby, J. Micky, N. Taha, & M. El-Sharief, 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, some thiophene derivatives are known to be hazardous and can cause skin irritation, eye irritation, and respiratory sensitization .

Future Directions

Thiophene derivatives are of significant interest in various fields, including medicinal chemistry, material science, and industrial chemistry . Therefore, the future research directions for this compound could be diverse, ranging from the development of new synthetic methods to the exploration of its potential applications in these fields .

properties

IUPAC Name

3-[(4-bromophenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKNIIJLHKRYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(SC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Bromophenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of 74 (0.20 g; 5.32 mmol) in tetrahydrofuran (2.7 mL) were added aqueous sodium hydroxide (2.7 mL; 2N) and methanol (1.4 mL), sequentially. The reaction mixture was heated at 65° C. for 18 hours, allowed to cool to room temperature, and then extracted with aqueous sodium hydroxide (20 mL; 2N). The aqueous layer was washed with diethyl ether (30 mL×2), acidified with aqueous hydrochloric acid (20 mL; 6N), and extracted with dichloromethane (40 mL). The organic layer was successively washed with water (30 mL) and aqueous saturated sodium chloride (30 mL), dried over magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure to yield the title compound as a white solid (0.18 g).
Name
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
solvent
Reaction Step One

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